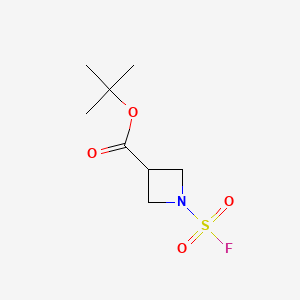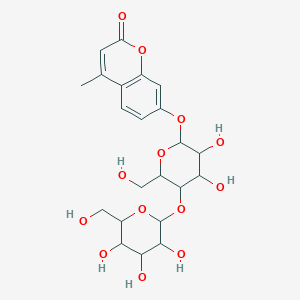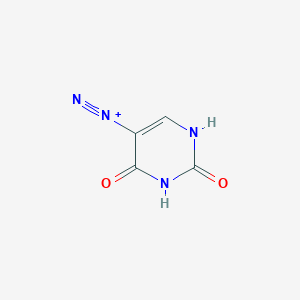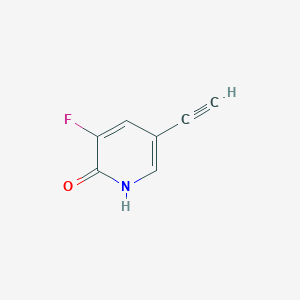![molecular formula C18H23N5O8 B12508609 4-(acetyloxy)-5-(hydroxymethyl)-2-[2-(2-methylpropanamido)-6-oxo-1H-purin-9-yl]oxolan-3-yl acetate](/img/structure/B12508609.png)
4-(acetyloxy)-5-(hydroxymethyl)-2-[2-(2-methylpropanamido)-6-oxo-1H-purin-9-yl]oxolan-3-yl acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(acetyloxy)-5-(hydroxymethyl)-2-[2-(2-methylpropanamido)-6-oxo-1H-purin-9-yl]oxolan-3-yl acetate is a complex organic compound with significant relevance in various scientific fields. This compound is characterized by its intricate structure, which includes multiple functional groups such as acetyloxy, hydroxymethyl, and purinyl groups. Its unique configuration allows it to participate in a variety of chemical reactions and makes it a valuable subject of study in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(acetyloxy)-5-(hydroxymethyl)-2-[2-(2-methylpropanamido)-6-oxo-1H-purin-9-yl]oxolan-3-yl acetate typically involves multiple steps, starting from simpler precursor molecules. One common synthetic route includes the following steps:
Formation of the oxolan ring: This step involves the cyclization of a suitable diol precursor under acidic conditions.
Introduction of the purinyl group: This is achieved through a nucleophilic substitution reaction where a purine derivative is introduced to the oxolan ring.
Acetylation: The hydroxyl groups on the oxolan ring are acetylated using acetic anhydride in the presence of a catalyst such as pyridine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of robust catalysts to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-(acetyloxy)-5-(hydroxymethyl)-2-[2-(2-methylpropanamido)-6-oxo-1H-purin-9-yl]oxolan-3-yl acetate can undergo various types of chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group using oxidizing agents such as potassium permanganate.
Reduction: The carbonyl group in the purinyl moiety can be reduced to a hydroxyl group using reducing agents like sodium borohydride.
Substitution: The acetyloxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.
Major Products
Oxidation: Formation of carboxylic acid derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of amide or thioether derivatives.
Scientific Research Applications
4-(acetyloxy)-5-(hydroxymethyl)-2-[2-(2-methylpropanamido)-6-oxo-1H-purin-9-yl]oxolan-3-yl acetate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in biochemical pathways and interactions with enzymes.
Medicine: Investigated for its potential therapeutic effects, particularly in antiviral and anticancer research.
Industry: Utilized in the development of novel materials and as a precursor for various chemical products.
Mechanism of Action
The mechanism of action of 4-(acetyloxy)-5-(hydroxymethyl)-2-[2-(2-methylpropanamido)-6-oxo-1H-purin-9-yl]oxolan-3-yl acetate involves its interaction with specific molecular targets and pathways. For instance, in antiviral research, it may inhibit viral replication by interfering with viral DNA or RNA synthesis. In anticancer research, it may induce apoptosis in cancer cells by activating specific signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- **4-(acetyloxy)-5-(hydroxymethyl)-2-[2-(2-methylpropanamido)-6-oxo-1H-purin-9-yl]oxolan-3-yl acetate
- **4-(acetyloxy)-5-(hydroxymethyl)-2-[2-(2-methylpropanamido)-6-oxo-1H-purin-9-yl]oxolan-3-yl butyrate
- **4-(acetyloxy)-5-(hydroxymethyl)-2-[2-(2-methylpropanamido)-6-oxo-1H-purin-9-yl]oxolan-3-yl propionate
Uniqueness
The uniqueness of this compound lies in its specific functional groups and their arrangement, which confer distinct chemical properties and biological activities. Compared to similar compounds, it may exhibit different reactivity patterns and biological effects, making it a valuable compound for targeted research and applications.
Properties
Molecular Formula |
C18H23N5O8 |
|---|---|
Molecular Weight |
437.4 g/mol |
IUPAC Name |
[4-acetyloxy-2-(hydroxymethyl)-5-[2-(2-methylpropanoylamino)-6-oxo-1H-purin-9-yl]oxolan-3-yl] acetate |
InChI |
InChI=1S/C18H23N5O8/c1-7(2)15(27)21-18-20-14-11(16(28)22-18)19-6-23(14)17-13(30-9(4)26)12(29-8(3)25)10(5-24)31-17/h6-7,10,12-13,17,24H,5H2,1-4H3,(H2,20,21,22,27,28) |
InChI Key |
HWVKXBNLKJAPSV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(=O)NC1=NC2=C(C(=O)N1)N=CN2C3C(C(C(O3)CO)OC(=O)C)OC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-[(furan-2-yl)methyl]prop-2-enamide](/img/structure/B12508535.png)



![9H-fluoren-9-ylmethyl N-{1-oxo-3-[(triphenylmethyl)sulfanyl]propan-2-yl}carbamate](/img/structure/B12508580.png)

![N-[3-chloro-5-(trifluoromethyl)phenyl]-2-cyanoacetamide](/img/structure/B12508599.png)

![3-chloro-2-[5-(4-chlorophenyl)-1H-imidazol-2-yl]-5-(trifluoromethyl)pyridine](/img/structure/B12508616.png)

![tert-Butyl 7-(6-Nitropyridin-3-yl)-4,7-diazaspiro[2.5]octane-4-carboxylate](/img/structure/B12508629.png)

